molecular formula C18H16F3NO2S B2678078 2-(4-methoxyphenyl)-3-[2-(trifluoromethyl)benzoyl]-1,3-thiazolidine CAS No. 2034262-19-4

2-(4-methoxyphenyl)-3-[2-(trifluoromethyl)benzoyl]-1,3-thiazolidine

Cat. No.: B2678078
CAS No.: 2034262-19-4
M. Wt: 367.39
InChI Key: WLRQSWXKYFPRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenyl)-3-[2-(trifluoromethyl)benzoyl]-1,3-thiazolidine is a complex organic compound that features a thiazolidine ring, a methoxyphenyl group, and a trifluoromethylbenzoyl group

Scientific Research Applications

2-(4-Methoxyphenyl)-3-[2-(trifluoromethyl)benzoyl]-1,3-thiazolidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may enhance drug efficacy and selectivity.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of thiazolidine derivatives can vary widely depending on the specific compound and its biological target. Some thiazolidine derivatives have shown significant anticancer activities .

Future Directions

Thiazolidine derivatives are a promising area of research due to their diverse biological activities. Future research could focus on developing new synthetic methods, exploring new biological targets, and designing next-generation drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-3-[2-(trifluoromethyl)benzoyl]-1,3-thiazolidine typically involves the formation of the thiazolidine ring followed by the introduction of the methoxyphenyl and trifluoromethylbenzoyl groups. One common method involves the reaction of 4-methoxybenzaldehyde with cysteine to form the thiazolidine ring, followed by acylation with 2-(trifluoromethyl)benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3-[2-(trifluoromethyl)benzoyl]-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the trifluoromethylbenzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-(4-hydroxyphenyl)-3-[2-(trifluoromethyl)benzoyl]-1,3-thiazolidine.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-3-[2-(trifluoromethyl)benzoyl]-1,3-thiazolidine
  • N-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]-N’-(4-methoxyphenyl)urea
  • 2-Methoxyphenyl isocyanate

Uniqueness

This compound is unique due to its combination of a thiazolidine ring with both methoxyphenyl and trifluoromethylbenzoyl groups. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds, such as enhanced stability and potential bioactivity.

Properties

IUPAC Name

[2-(4-methoxyphenyl)-1,3-thiazolidin-3-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO2S/c1-24-13-8-6-12(7-9-13)17-22(10-11-25-17)16(23)14-4-2-3-5-15(14)18(19,20)21/h2-9,17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRQSWXKYFPRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2N(CCS2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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